molecular formula C16H20N8 B6488056 5-(4-methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 1286714-63-3

5-(4-methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B6488056
CAS No.: 1286714-63-3
M. Wt: 324.38 g/mol
InChI Key: JHGFGUOPIKHXDF-UHFFFAOYSA-N
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Description

5-(4-methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the triazolopyrimidine core or the piperazine ring, resulting in various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Reduced triazolopyrimidine derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

5-(4-methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its pharmacological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific triazolopyrimidine core and the presence of both p-tolyl and 4-methylpiperazin-1-yl groups. These structural features confer distinct pharmacological properties and make it a valuable scaffold for drug development.

Properties

IUPAC Name

N-(4-methylphenyl)-5-(4-methylpiperazin-1-yl)-2H-triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-11-3-5-12(6-4-11)17-14-13-15(21-22-20-13)19-16(18-14)24-9-7-23(2)8-10-24/h3-6H,7-10H2,1-2H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGFGUOPIKHXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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